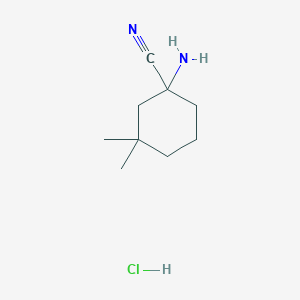
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride, also known as ADCC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a cyclohexane derivative that contains an amino group and a nitrile group, making it a versatile molecule that can be used in various research applications.
科学的研究の応用
Synthesis of Tetrahydropyrimido Quinoline Derivatives Elkholy and Morsy (2006) explored the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile through the reaction of cyclohexanone with 2-benzylidenemalononitrile. This process has applications in creating novel quinoline derivatives with potential antimicrobial properties (Elkholy & Morsy, 2006).
Development of Cyclopropane Derivatives Aelterman et al. (1999) reported on the cyclization of 2-amino-4-chloro-3,3-dimethylbutanenitrile to form 1-amino-2,2-dimethylcyclopropane-1-carbonitrile. This process is significant for creating new cyclopropane derivatives, useful in various chemical syntheses and reactions (Aelterman et al., 1999).
Ionic Liquid Synthesis of Benzo[b]pyran Derivatives Wang et al. (2009) utilized an ionic liquid method to synthesize 2-amino-5,6,7,8-tetrahydro-4,7,7-trimethyl-5-oxo-4-aryl-4H-benzo[b]pyran-3-carbonitriles. This green chemistry approach emphasizes environmentally friendly procedures in the synthesis of novel compounds (Wang et al., 2009).
Synthesis of Dihydrobenzofuran-Dicarbonitriles Medishetti et al. (2019) demonstrated the synthesis of dihydrobenzofuran-3,3-dicarbonitriles from 5,5-dimethylcyclohexane-1,3-dione and other compounds, using molecular iodine in a basic medium. This novel protocol highlights the creation of new carbonitrile compounds (Medishetti et al., 2019).
Synthesis of Amino Amides and Esters Arustamyan et al. (2019) studied the synthesis of amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carbonitrile, highlighting the chemical versatility of carbonitrile derivatives in creating compounds with potential anticonvulsant properties (Arustamyan et al., 2019).
Organocatalysis in Chromene Synthesis Ding and Zhao (2010) reported the first synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, showcasing the use of organocatalysis in carbonitrile-based compound formation (Ding & Zhao, 2010).
Ultrasonic Synthesis of Heterocyclic Compounds Vazirimehr et al. (2017) utilized ultrasonic irradiation in the synthesis of novel heterocyclic compounds containing hexahydroquinoline and pyrrole moieties. This method emphasizes the advancement in synthetic techniques using carbonitrile compounds (Vazirimehr et al., 2017).
Microwave Irradiation in Synthesis Dandia et al. (2007) developed a mild and eco-friendly synthesis process for spiro[cyclohexane-1,2′-(pyrimido[1,2-a]benzimidazole)]-3′-carbonitrile using microwave irradiation. This showcases the application of modern synthesis techniques in carbonitrile chemistry (Dandia et al., 2007).
Synthesis of Selective Serotonin Reuptake Inhibitor Anthes et al. (2008) described the synthesis of a selective serotonin reuptake inhibitor (SSRI) involving 1-amino-cyclopropane-carbonitrile. This underscores the pharmaceutical applications of carbonitrile chemistry (Anthes et al., 2008).
Formation of Acetamides Anary‐Abbasinejad et al. (2009) reported a three-component reaction involving dimethylcyclohexane-1,3-dione, leading to the formation of acetamides. This study highlights the reactivity of carbonitrile compounds in diverse chemical reactions (Anary‐Abbasinejad et al., 2009).
特性
IUPAC Name |
1-amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2.ClH/c1-8(2)4-3-5-9(11,6-8)7-10;/h3-6,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNSQOMQGMALKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C#N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)




![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)


![2,5-Dioxopyrrolidin-1-yl 4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)butanoate](/img/no-structure.png)


